4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-methyl-2-aminopyridine . The reaction conditions include maintaining the temperature at around room temperature and using acetone as the solvent. The product is then purified through recrystallization.
Chemical Reactions Analysis
4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Complexation: It forms complexes with transition metals such as cobalt, nickel, and copper.
Scientific Research Applications
4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: It can be used in the extraction and separation of transition metals in industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide is similar to other thiourea derivatives such as:
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: This compound has similar chemical properties but differs in the substituent on the pyridine ring.
4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: This compound has a methyl group instead of a chlorine atom on the benzene ring.
The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activities.
Properties
IUPAC Name |
4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-2-7-12(16-8-9)17-14(20)18-13(19)10-3-5-11(15)6-4-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQVMMGFPXZAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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